molecular formula C7H11N3O B13327347 2-Ethoxy-5-hydrazinylpyridine

2-Ethoxy-5-hydrazinylpyridine

Katalognummer: B13327347
Molekulargewicht: 153.18 g/mol
InChI-Schlüssel: TXBISAXOHOTHBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxy-5-hydrazinylpyridine is a heterocyclic organic compound with the molecular formula C7H11N3O. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-5-hydrazinylpyridine typically involves the reaction of 2-ethoxypyridine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The general reaction scheme is as follows:

2-Ethoxypyridine+Hydrazine HydrateThis compound\text{2-Ethoxypyridine} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} 2-Ethoxypyridine+Hydrazine Hydrate→this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxy-5-hydrazinylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxy and hydrazinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-Ethoxy-5-hydrazinylpyridine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential antimicrobial and antiviral activities. It may serve as a lead compound for developing new therapeutic agents.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific properties.

    Biological Research: It can be used as a probe to study various biological processes and interactions.

Wirkmechanismus

The mechanism of action of 2-ethoxy-5-hydrazinylpyridine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. This interaction can result in antimicrobial or antiviral effects by disrupting essential biological processes in pathogens .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Hydrazinopyridine: Similar in structure but lacks the ethoxy group.

    5-Hydrazinylpyridine: Similar but without the ethoxy substitution at the 2-position.

Uniqueness

2-Ethoxy-5-hydrazinylpyridine is unique due to the presence of both ethoxy and hydrazinyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups enhances its potential for diverse applications in medicinal chemistry and materials science .

Eigenschaften

Molekularformel

C7H11N3O

Molekulargewicht

153.18 g/mol

IUPAC-Name

(6-ethoxypyridin-3-yl)hydrazine

InChI

InChI=1S/C7H11N3O/c1-2-11-7-4-3-6(10-8)5-9-7/h3-5,10H,2,8H2,1H3

InChI-Schlüssel

TXBISAXOHOTHBA-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=NC=C(C=C1)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.